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Compound of Interest

Compound Name: 2'-Hydroxyacetophenone

Cat. No.: B146814

Introduction

2'-Hydroxyacetophenone is a valuable organic intermediate widely utilized in the synthesis of
pharmaceuticals, agrochemicals, and specialty chemicals. It serves as a key precursor for the
production of various compounds, including flavones, chalcones, and other heterocyclic
systems of medicinal importance. The primary and most established method for its laboratory
synthesis is the Fries rearrangement of phenyl acetate. This reaction, typically catalyzed by a
Lewis acid like aluminum chloride (AICls), involves the intramolecular acylation of the phenol
ring. The reaction conditions, particularly temperature, can be tuned to favor the formation of
the desired ortho-isomer (2'-hydroxyacetophenone) over the para-isomer (4'-
hydroxyacetophenone). This document provides detailed protocols for the synthesis of 2'-
hydroxyacetophenone via the Fries rearrangement, including modern variations such as
microwave-assisted synthesis.

Primary Synthetic Route: The Fries Rearrangement

The most common laboratory-scale synthesis of 2'-hydroxyacetophenone is a two-step
process:

« Esterification of Phenol: Phenol is first converted to phenyl acetate through reaction with an
acetylating agent like acetic anhydride or acetyl chloride.

o Fries Rearrangement: The resulting phenyl acetate undergoes an intramolecular
rearrangement in the presence of a Lewis acid catalyst to yield a mixture of o-
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hydroxyacetophenone and p-hydroxyacetophenone.

High temperatures (above 160°C) generally favor the formation of the ortho-isomer (2'-
hydroxyacetophenone), while lower temperatures (below 60°C) favor the para-isomer.[1] The
ortho-isomer can be effectively separated from the para-isomer by steam distillation due to its
volatility, which is a result of intramolecular hydrogen bonding.[1][2]

Experimental Protocols
Protocol 1: Preparation of Phenyl Acetate (Starting
Material)

This protocol details the synthesis of the precursor required for the Fries rearrangement.

Materials:

Phenol (94 g, 1.00 mol)

Acetic anhydride (107 g, 1.05 mol)

Concentrated sulfuric acid (3 drops)

Round-bottom flask

Distillation apparatus

Cold water bath

Procedure:

 In a round-bottom flask, carefully mix phenol (1.00 mol) and acetic anhydride (1.05 mol).[3]

o Place the flask in a cold water bath to manage the reaction temperature.

e Add three drops of concentrated sulfuric acid to the mixture and shake well. The reaction is
exothermic.[3]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b146814?utm_src=pdf-body
https://www.benchchem.com/product/b146814?utm_src=pdf-body
https://www.pw.live/concepts-fries-rearrangement
https://www.pw.live/concepts-fries-rearrangement
https://www.researchgate.net/post/How-can-i-perform-Friedel-crafts-acylation-with-phenol
https://www.guidechem.com/question/how-can-2-hydroxyacetophenone--id149767.html
https://www.guidechem.com/question/how-can-2-hydroxyacetophenone--id149767.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Once the initial reaction subsides, set up the apparatus for distillation to remove the acetic
acid byproduct.

 After the acetic acid has been distilled off, continue the distillation to collect the phenyl
acetate product at 194-196°C.[3] An expected yield of approximately 96% can be achieved.

[3]

Protocol 2: Fries Rearrangement for 2'-
Hydroxyacetophenone Synthesis

This section outlines three variations of the Fries rearrangement.
Method A: Conventional Heating

Materials:

e Phenyl acetate (13.6 g, 0.1 mol)

e Anhydrous aluminum chloride (AICIs) (16 g, 0.12 mol)
e Three-necked flask equipped with a reflux condenser
e Oil bath

» 5% Hydrochloric acid solution

» Ethyl acetate for extraction

o Steam distillation apparatus

Procedure:

» Place phenyl acetate (0.1 mol) and anhydrous aluminum chloride (0.12 mol) into a dry three-
necked flask.[4]

e Heat the mixture in an oil bath to 160°C and maintain reflux for 1.5 hours.[4] Higher
temperatures favor the formation of the ortho product.[1]
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 After the reaction is complete, allow the mixture to cool to room temperature.

o Carefully hydrolyze the reaction complex by adding 50 mL of 5% hydrochloric acid solution.

[4]
o Extract the product from the aqueous layer three times with ethyl acetate.[4]

o Combine the organic phases for purification as described in Protocol 3. Ayield of
approximately 65% can be expected under these conditions.[4]

Method B: Microwave-Assisted Synthesis
Materials:

e Phenyl acetate (18 mL)

¢ Anhydrous aluminum chloride (AICI3) (13 g)
o Microwave synthesis reactor

o Ether and water for extraction

Procedure:

¢ In a suitable microwave reactor vessel, add anhydrous aluminum chloride (13 g) and phenyl
acetate (18 mL).[3]

e Place the vessel in the microwave synthesizer and irradiate at 800 W for 7 minutes.[3]

 After the reaction, allow the vessel to cool to room temperature. The product will be an
orange, oily liquid.[3]

e To the product, add 15 mL of ether and 20 mL of water and perform an extraction. Repeat
the extraction once more.[3]

o Combine the upper organic layers for further purification. This method can achieve a yield of
up to 43.2%.[3]
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Method C: lonic Liquid-Mediated Synthesis

Materials:

Phenyl acetate (13.6 g, 0.1 mol)

Anhydrous aluminum chloride (AICI3) (16 g, 0.12 mol)

lonic liquid (mass should be 3-10 times the mass of phenyl acetate)

Three-necked flask with reflux condenser

5% Hydrochloric acid solution

Ethyl acetate for extraction
Procedure:

e Add phenyl acetate (0.1 mol), aluminum trichloride (0.12 mol), and the ionic liquid to a three-
necked flask.[4]

¢ Heat the mixture to 120°C and reflux for 1.5 hours.[4]
 After cooling, hydrolyze the mixture with 50 mL of 5% hydrochloric acid solution.[4]
o Extract the product three times with ethyl acetate.[4]

e The combined organic layers are then purified. This method has been reported to
significantly increase the yield to as high as 78.22%.[4]

Protocol 3: Product Workup and Purification

This protocol is essential for isolating the desired 2'-hydroxyacetophenone from the reaction
mixture and separating it from the para-isomer.

Procedure:

» Hydrolysis and Extraction: The reaction mixture from Protocol 2 is first quenched with a cold
dilute hydrochloric acid solution and extracted with a suitable organic solvent like ethyl

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://patents.google.com/patent/CN105130781A/en
https://patents.google.com/patent/CN105130781A/en
https://patents.google.com/patent/CN105130781A/en
https://patents.google.com/patent/CN105130781A/en
https://patents.google.com/patent/CN105130781A/en
https://www.benchchem.com/product/b146814?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

acetate or ether.[4]

o Steam Distillation (Isomer Separation): This is the critical step for separating the ortho and
para isomers. The combined organic extracts are subjected to steam distillation.[1][5] 2'-
Hydroxyacetophenone (ortho-isomer) is volatile with steam due to intramolecular hydrogen
bonding and will co-distill with the water.[1] The 4'-hydroxyacetophenone (para-isomer) is not
steam volatile and will remain in the distillation residue.[5]

» Final Purification: The distilled oily layer of 2'-hydroxyacetophenone is separated from the
agueous distillate. It can be further purified by vacuum distillation.[3] The final product is a
light yellow, transparent liquid.[3]

Data Presentation

The following table summarizes the quantitative data for different synthetic methods for
preparing 2'-hydroxyacetophenone.

Yield of
Temperat ) Referenc
Method Catalyst Solvent Time 2'-HAP
ure (°C)
(%)

Convention

_ AlCls None 120 15h 58.2 [4]
al Heating
Convention

, AICls None 160 15h 65.4 [4]
al Heating
Convention

_ AlCls None 160-170 2h 54.0 [5]
al Heating
Microwave- N/A (800 ]

) AICl3 None 7 min 43.2 [3]
Assisted W)
lonic
Liquid- AICl3 lonic Liquid 120 15h 78.2 [4]
Mediated
Visualizations
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Experimental Workflow Diagram

Step 1: Phenyl Acetate Synthesis
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Caption: Overall workflow for the synthesis of 2'-Hydroxyacetophenone.
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Caption: Simplified mechanism of the Fries Rearrangement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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